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Compound Name: 1-p-Tolyl-1H-pyrazole

Cat. No.: B1331423
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Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of:
A Senior Application Scientist

Introduction: Beyond the Structure

In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical
candidate is paved with data. While the interaction of a molecule with its biological target is
paramount, this efficacy is meaningless if the compound cannot reach its destination in the
body, persists for an appropriate duration, and avoids undue toxicity. The gatekeepers of this
journey are the molecule's physicochemical properties. These intrinsic characteristics, dictated
by molecular structure, govern a compound's absorption, distribution, metabolism, and
excretion (ADME) profile, ultimately determining its success or failure.[1][2][3][4]

This guide provides an in-depth examination of 1-p-Tolyl-1H-pyrazole, a heterocyclic
compound featuring a pyrazole ring substituted with a p-tolyl group. Pyrazole derivatives are of
significant interest in medicinal chemistry due to their wide range of biological activities,
including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] Understanding the
specific physicochemical profile of 1-p-Tolyl-1H-pyrazole is the foundational step for any
research program aiming to leverage this scaffold for therapeutic development. We will not only
present the core data but also delve into the causality—the "why"—behind the measurement of
these properties and their direct implications for drug design.
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Molecular Identity and Structural Descriptors

A precise understanding of a compound begins with its unambiguous identification and
structural representation.

IUPAC Name: 1-(4-methylphenyl)pyrazole

CAS Number: 20518-17-6[7]

Molecular Formula: C1oH10N2[7]

Molecular Weight: 158.20 g/mol [7]

Computed Structural Descriptors:

e InChl: INChl=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3
e SMILES: CC1=CC=C(C=C1)N2C=CC=N2

These descriptors provide a standardized, machine-readable format for the compound's
structure, essential for database searches and computational modeling.

Core Physicochemical Properties: A Quantitative
Overview

The following table summarizes the key experimental and predicted physicochemical properties
of 1-p-Tolyl-1H-pyrazole. These values serve as the primary dataset for evaluating its drug-
like potential.
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Property Value Data Type Source
Melting Point 30-31 °C Experimental --INVALID-LINK--[7]
Boiling Point 152 °C (at 30 Torr) Experimental --INVALID-LINK--[7]

Aqueous Solubility

2 pg/mL (at pH 7.4)

Experimental

--INVALID-LINK--

Density 1.04 + 0.1 g/cm3 Predicted --INVALID-LINK--[7]
pKa 0.36 £0.10 Predicted --INVALID-LINK--[7]
logP (XLogP3) 2.6 Computed --INVALID-LINK--

The Causality: Linking Physicochemical Properties
to Drug Development

Simply listing data is insufficient. A senior scientist must understand the implications of these
numbers. The interplay between these properties dictates the pharmacokinetic and
pharmacodynamic behavior of a potential drug.[2]
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Caption: Interplay of physicochemical properties and their influence on ADME.

Aqueous Solubility: The Prerequisite for Action

e What it is: The ability of a compound to dissolve in an aqueous medium.
e The Data: 1-p-Tolyl-1H-pyrazole has a low experimental aqueous solubility of 2 pug/mL.

o Why it Matters: For an orally administered drug, dissolution in the gastrointestinal fluid is the
first critical step for absorption.[4][8] Poor solubility is a primary reason for low bioavailability,
leading to insufficient drug concentration at the target site. While this value is low, it provides
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a crucial baseline for formulation scientists who may need to employ solubility-enhancement
strategies (e.g., salt formation, amorphous solid dispersions) to develop a viable oral dosage
form.

Lipophilicity (logP): The Key to Crossing Membranes

e What it is: The measure of a compound's affinity for a lipid (non-polar) environment versus
an aqueous (polar) one, expressed as the logarithm of the partition coefficient between
octanol and water.

e The Data: The computed logP of 2.6 for 1-p-Tolyl-1H-pyrazole falls within the "drug-like"
range (typically 1-3).

o Why it Matters: Lipophilicity is a double-edged sword. A balanced logP is essential for
passive diffusion across the lipid bilayers of cell membranes, such as the gut wall for
absorption and the blood-brain barrier for CNS targets.[8][9]

o Too Low (Hydrophilic): Poor membrane permeability, leading to low absorption.

o Too High (Lipophilic): May lead to poor agueous solubility, high plasma protein binding
(reducing free drug concentration), increased metabolic clearance, and potential for off-
target toxicity due to non-specific binding to lipophilic pockets in proteins.[2][8] The value
of 2.6 suggests that 1-p-Tolyl-1H-pyrazole has a favorable lipophilic character for
membrane permeation without being excessively "greasy."

lonization State (pKa): The pH-Dependent Chameleon

e What it is: The acid dissociation constant, which indicates the tendency of a molecule to
donate or accept a proton at a given pH.

o The Data: The predicted pKa of 0.36 is very low, suggesting that the pyrazole nitrogens are
very weakly basic.[7]

o Why it Matters: The ionization state of a drug dramatically affects its solubility and
permeability.[8] Since the physiological pH range is ~1.5 (stomach) to ~7.4 (blood), a drug's
charge can change as it transits the body.
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o Analysis for 1-p-Tolyl-1H-pyrazole: With a pKa of 0.36, this compound will be
overwhelmingly in its neutral, un-ionized form throughout the entire physiological pH
range. The Henderson-Hasselbalch equation confirms that even at the most acidic
stomach pH, the molecule remains neutral. This is advantageous for membrane
permeability, as neutral species cross lipid bilayers more readily than charged ones.
However, it also means that pH-dependent solubility enhancement (a common strategy for
basic drugs) is not a viable formulation approach.

Self-Validating Experimental Protocols

The trustworthiness of physicochemical data hinges on robust and reproducible experimental
design. The following protocols describe standard, self-validating methodologies for
determining the core properties of a compound like 1-p-Tolyl-1H-pyrazole.

Protocol: Melting Point Determination

o Objective: To determine the temperature range over which the solid compound transitions to
a liquid.

o Apparatus: Calibrated melting point apparatus (e.g., Vernier Melt Station or similar), capillary
tubes.[10]

e Procedure:

1. Sample Preparation: Finely crush a small amount of dry 1-p-Tolyl-1H-pyrazole. Pack the
powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard
surface.

2. Calibration Check: Run a standard with a known melting point (e.g., benzoic acid) to
ensure the apparatus is calibrated.

3. Measurement: Place the capillary tube in the heating block of the apparatus.

4. Ramp Rate: Use a rapid heating rate (10-15 °C/min) for an initial approximate
determination. For the precise measurement, use a slow ramp rate (1-2 °C/min) starting
about 10-15 °C below the approximate melting point.
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5. Observation: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the last solid crystal melts (T2). The melting point is reported as the
range T1-T2.

o Self-Validation: A sharp melting range (< 1 °C) is indicative of high purity. Broad ranges
suggest the presence of impurities. The result should be reproducible across multiple
measurements.

Protocol: Aqueous Solubility (Shake-Flask Method)

o Objective: To determine the equilibrium concentration of the compound in an aqueous buffer
at a specific temperature.

o Materials: 1-p-Tolyl-1H-pyrazole, phosphate-buffered saline (PBS, pH 7.4), analytical
balance, shaking incubator, centrifuge, HPLC system.

e Procedure:

1. Sample Preparation: Add an excess amount of the solid compound to a known volume of
PBS (pH 7.4) in a glass vial. The excess solid ensures that saturation is reached.

2. Equilibration: Seal the vial and place it in a shaking incubator set to a constant
temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach
equilibrium.

3. Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

4. Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a
suitable mobile phase and analyze the concentration using a pre-validated HPLC method
with a standard calibration curve.

o Self-Validation: The presence of undissolved solid at the end of the experiment confirms that
saturation was achieved. The measured concentration should be consistent across multiple
time points after 24 hours to ensure equilibrium has been reached.

Synthesis Workflow: Accessing the Scaffold
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Researchers require a reliable method to synthesize the core molecule. Pyrazoles are
commonly synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl
compound or its equivalent.

1,3-Dicarbonyl Compound
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Caption: General synthesis workflow for 1-p-Tolyl-1H-pyrazole.

General Synthesis Protocol

o Objective: To synthesize 1-p-Tolyl-1H-pyrazole via a cyclocondensation reaction.[6][11]

» Reagents: p-Tolylhydrazine, a suitable 1,3-dicarbonyl equivalent (e.g., malondialdehyde
tetraethyl acetal), an acid catalyst (e.g., HCI), and a solvent (e.g., ethanol).

e Procedure:
1. Reaction Setup: In a round-bottom flask, dissolve p-tolylhydrazine in ethanol.
2. Addition: Add the 1,3-dicarbonyl equivalent and a catalytic amount of acid to the solution.

3. Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin
Layer Chromatography (TLC).
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4. Workup: Once the reaction is complete, cool the mixture to room temperature. Remove
the solvent under reduced pressure.

5. Purification: The crude product is then purified, typically by recrystallization or column
chromatography, to yield pure 1-p-Tolyl-1H-pyrazole.

o Self-Validation: The identity and purity of the synthesized product must be confirmed by
analytical techniques such as NMR spectroscopy (*H and 13C), Mass Spectrometry, and
comparison of its melting point to the literature value.

Conclusion

1-p-Tolyl-1H-pyrazole presents a physicochemical profile with both promising and challenging
characteristics for drug development. Its molecular weight and favorable lipophilicity (logP =
2.6) suggest good potential for membrane permeability. However, its very low aqueous
solubility (2 pg/mL) is a significant hurdle that must be addressed through advanced
formulation strategies. The weakly basic nature (predicted pKa = 0.36) indicates it will remain
neutral under physiological conditions, aiding absorption but precluding pH-based solubility
manipulation. This comprehensive guide provides the foundational data and the strategic
rationale necessary for researchers to make informed decisions in advancing 1-p-Tolyl-1H-
pyrazole and its derivatives within a drug discovery program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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